Dimethylmethoxy(4-methylphenyl)silane
Description
Contextualization within Modern Organosilicon Chemistry Research
Modern organosilicon chemistry is a rapidly expanding discipline, with a publication rate that has increased by over 30% since the 1990s, rivaling that of the more established field of organoboron chemistry. nih.gov Contemporary research is multifaceted, moving beyond traditional applications to explore novel frontiers. nih.govresearchgate.net A significant portion of current research involves comparing the properties of silicon compounds to their carbon analogues, with a particular focus on reactive intermediates such as silylenes, silicocations, and silyl (B83357) anions. rsc.org
The synthesis of new unsaturated silicon compounds and the application of their unique electronic properties are at the forefront of materials science innovation. rsc.org The field is also seeing expansion in the use of organosilicon compounds in transition metal-catalyzed cross-coupling reactions and as stoichiometric reductants in a variety of selective catalytic reductions. nih.gov The overarching goal is the development of more efficient and environmentally friendly chemical processes and better control over product structures. sbfchem.com This dynamic research environment is continuously uncovering new applications, from the stereoselective construction of heterocycles to the development of advanced materials for aerospace and electronics. nih.govcfmats.com
Significance of Organoalkoxysilanes in Advanced Chemical Synthesis
Within the broad field of organosilicon chemistry, organoalkoxysilanes hold a position of particular importance. These are hybrid compounds that feature both a nonhydrolyzable organic group (R) and a hydrolyzable alkoxy group (OR') attached to a silicon atom. mdpi.comscispace.com This dual functionality makes them exceptionally versatile building blocks and intermediates in chemical synthesis. researchgate.netmdpi.com
The key to their utility lies in the reactivity of the Si-OR' bond, which can be easily hydrolyzed to form silanol (B1196071) (Si-OH) groups. These silanols can then undergo condensation to form stable siloxane (Si-O-Si) bonds, the backbone of silicone polymers and silica-based materials. mdpi.com This process is the foundation of sol-gel chemistry, a widely used method for producing materials like nanoparticles and coatings. mdpi.com
Furthermore, organoalkoxysilanes are indispensable as coupling agents, where they form durable covalent bonds between inorganic substrates (such as glass or metals) and organic polymers. scispace.comzmsilane.com This vastly improves the adhesion and durability of coatings, adhesives, and composite materials. scispace.comzmsilane.com Their applications also extend to surface modifiers for imparting properties like hydrophobicity, cross-linking agents in polymers, and precursors for organically modified silicas (ORMOSILs). sdyingrui.cnnih.gov
Scope and Research Focus on Dimethylmethoxy(4-methylphenyl)silane
This article focuses specifically on the chemical compound This compound . This compound is an organoalkoxysilane with a distinct structure that suggests its potential roles in research and synthesis.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 51501-87-2 |
| Molecular Formula | C₁₀H₁₆OSi cymitquimica.com |
| Molecular Weight | 180.32 g/mol cymitquimica.com |
| Synonyms | Silane (B1218182), methoxydimethyl(4-methylphenyl)- cymitquimica.com |
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The structure of this compound consists of a central silicon atom bonded to two methyl groups, one hydrolyzable methoxy (B1213986) group, and one 4-methylphenyl (p-tolyl) group. The presence of the single methoxy group classifies it as a monofunctional alkoxysilane, capable of controlled hydrolysis and condensation.
Given its structure, the research focus on this compound is likely centered on its use as a chain terminator or a surface modification agent in polymerization processes. The hydrolyzable methoxy group allows it to react and bond with silanol groups on a silica (B1680970) surface or at the end of a growing polysiloxane chain. Once bonded, the non-hydrolyzable 4-methylphenyl group would be oriented outwards. This aromatic group can be leveraged to modify the properties of the final material, such as enhancing thermal stability, altering the refractive index, or introducing hydrophobicity, similar to the roles of other phenyl-containing silanes. cfmats.com It likely serves as a key intermediate for synthesizing specialized silicone polymers where precise control over molecular weight and end-group functionality is required.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methoxy-dimethyl-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OSi/c1-9-5-7-10(8-6-9)12(3,4)11-2/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQXGMLMIZAKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199486 | |
| Record name | Silane, methoxydimethyl(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51501-87-2 | |
| Record name | Silane, methoxydimethyl(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051501872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, methoxydimethyl(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dimethylmethoxy 4 Methylphenyl Silane and Its Derivatives
Precursor Chemistry and Reactant Selection in Silane (B1218182) Synthesis
The successful synthesis of a target silane is critically dependent on the judicious selection of precursors. For dimethylmethoxy(4-methylphenyl)silane, the key reactants are a silicon-containing electrophile and a nucleophilic source of the 4-methylphenyl (p-tolyl) group.
Silicon Electrophiles: A common choice for the silicon precursor is a halosilane or an alkoxysilane. For the synthesis of this compound, a suitable starting material would be a dichlorodimethylsilane or a trimethoxymethylsilane. The reactivity of the silicon center is influenced by the nature of the leaving groups. Halosilanes are generally more reactive than alkoxysilanes, which can influence the reaction conditions required.
Nucleophilic Precursors: The 4-methylphenyl group is typically introduced using an organometallic reagent. The most common choice is a Grignard reagent, specifically 4-methylphenylmagnesium bromide (p-tolylmagnesium bromide), prepared from the reaction of 4-bromotoluene with magnesium metal. researchgate.net Alternatively, an organolithium reagent could be employed. The choice between these reagents can depend on factors such as availability, cost, and compatibility with other functional groups.
Targeted Synthesis of this compound
The formation of the silicon-carbon bond in arylsilanes is a pivotal step in their synthesis. Grignard reagent-mediated approaches are a classical and widely used method for this transformation.
Grignard Reagent-Mediated Approaches to Arylsilanes
The Grignard reaction offers a robust method for the formation of silicon-aryl bonds. In the context of this compound synthesis, the reaction would involve the nucleophilic attack of the p-tolyl Grignard reagent on a suitable silicon electrophile.
A general and efficient method for the synthesis of aryl(trialkoxy)silanes involves the reaction of aryl Grignard reagents with tetraalkyl orthosilicates. organic-chemistry.org While this provides a route to trialkoxysilanes, a more targeted approach for a methoxydimethyl derivative would involve a silicon precursor with two methyl groups already attached.
A plausible and direct route to this compound involves the reaction of 4-methylphenylmagnesium bromide with methoxydimethylchlorosilane. The Grignard reagent, prepared in a suitable ether solvent like tetrahydrofuran (THF), would be added to the chlorosilane. The lone methoxy (B1213986) group is generally less reactive than the chloro group, allowing for selective substitution.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 4-methylphenylmagnesium bromide | Methoxydimethylchlorosilane | This compound | Grignard Reaction |
| 4-bromotoluene and Mg | Dichlorodimethylsilane | Dichloro(dimethyl)(4-methylphenyl)silane | Grignard Reaction |
| Dichloro(dimethyl)(4-methylphenyl)silane | Methanol (B129727) | This compound | Nucleophilic Substitution |
Alternatively, a two-step process can be envisioned. First, the Grignard reagent reacts with dichlorodimethylsilane to form dichloro(dimethyl)(4-methylphenyl)silane. Subsequent reaction of this intermediate with one equivalent of methanol in the presence of a base (to neutralize the HCl byproduct) would yield the desired this compound.
Catalytic Routes to Alkoxysilane Formation
Catalytic methods provide an alternative and often more atom-economical route to alkoxysilanes. One such approach is the catalytic hydrosilylation of an unsaturated bond, followed by alcoholysis. However, for the direct formation of an aryldimethylmethoxysilane from an existing aryldimethylsilane, a catalytic methoxylation reaction would be more relevant.
Recent research has shown that arylhydrosilanes can be oxidized to methoxysilanes using transition metal catalysis. organic-chemistry.org This suggests a potential route where dimethyl(4-methylphenyl)silane could be catalytically reacted with a methanol source to yield the target compound. This approach, however, is less common for the primary synthesis of such molecules compared to the more direct Grignard routes.
Synthesis of Functionally Modified this compound Derivatives
The versatility of organosilanes is greatly enhanced by the ability to introduce additional functional groups. These modifications can be performed on the aromatic ring or on the silicon-bound alkyl groups.
One approach to synthesizing functionalized derivatives involves starting with a pre-functionalized aryl Grignard reagent. For instance, a Grignard reagent derived from a bromotoluene derivative with a protected functional group could be used.
A more common strategy involves the functionalization of a pre-formed silane. For example, stereoregular cyclic p-tolyl-siloxanes containing Si-H bonds can be prepared and subsequently functionalized via hydrosilylation of various alkenes bearing functional groups like ethers, alcohols, or amines. rsc.org This demonstrates the utility of the Si-H bond as a handle for introducing a wide range of functionalities.
The p-tolyl group itself can also be a site for functionalization. The methyl group on the aromatic ring can potentially undergo radical halogenation to introduce a handle for further chemical transformations.
Methodological Advancements in Organoalkoxysilane Preparation
The field of organosilicon chemistry is continually evolving, with new synthetic methods being developed to improve efficiency, selectivity, and functional group tolerance.
Recent advancements in arylsilane synthesis include the development of novel catalytic systems. For instance, palladium-catalyzed silylation of aryl chlorides has emerged as a powerful tool for creating silicon-aryl bonds, offering broad functional group compatibility. organic-chemistry.org Nickel/copper-catalyzed silylation of C-O electrophiles derived from phenols also provides a direct route to arylsilanes under mild conditions. organic-chemistry.org
In the realm of alkoxysilane synthesis, the direct synthesis from elemental silicon and alcohols is an area of ongoing research, aiming to provide more sustainable and cost-effective routes to these important compounds. organic-chemistry.org Furthermore, advancements in catalytic hydrosilylation continue to provide efficient methods for the synthesis of functionalized organoalkoxysilanes. rsc.org These modern catalytic approaches offer significant advantages over traditional stoichiometric methods, particularly in terms of waste reduction and the ability to tolerate a wider range of functional groups.
Reaction Mechanisms and Kinetics in Dimethylmethoxy 4 Methylphenyl Silane Chemistry
Hydrolysis Pathways of Methoxy(silyl) Groups
Hydrolysis is the initial and critical step in the reaction of dimethylmethoxy(4-methylphenyl)silane, involving the cleavage of the Si-OCH₃ bond and its replacement with a Si-OH bond. This transformation can be catalyzed by either acidic or basic conditions, each following a distinct mechanistic pathway. unm.edu
Under acidic conditions, the hydrolysis of the methoxy (B1213986) group proceeds through a bimolecular displacement reaction mechanism. unm.edu The process is initiated by the rapid and reversible protonation of the oxygen atom of the methoxy group by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack.
The subsequent, rate-determining step involves the attack of a water molecule on the protonated silicon center. This forms a positively charged, pentacoordinate transition state. This unstable intermediate then quickly breaks down, expelling a molecule of methanol (B129727) (CH₃OH) and leaving a protonated silanol (B1196071). Finally, a water molecule deprotonates the silanol, regenerating the acid catalyst and yielding the final dimethyl(4-methylphenyl)silanol (B103710) product. The presence of electron-donating alkyl groups, such as the two methyl groups on the silicon atom, generally accelerates the rate of acid-catalyzed hydrolysis. unm.edu
In a basic medium, the hydrolysis mechanism also involves a bimolecular nucleophilic substitution (Sₙ2) type reaction at the silicon atom. tandfonline.comnih.gov The rate-determining step is the direct attack of a hydroxide (B78521) ion (OH⁻), a potent nucleophile, on the silicon atom of the this compound. unm.edu
This attack leads to the formation of a negatively charged, pentacoordinate transition state. This high-energy intermediate is unstable and rapidly collapses, cleaving the silicon-oxygen bond and displacing the methoxide (B1231860) ion (⁻OCH₃). The resulting silanolate anion is then quickly protonated by a water molecule to form the neutral silanol product and regenerate the hydroxide catalyst. In contrast to acid-catalyzed reactions, electron-donating groups on the silicon atom tend to retard the rate of base-catalyzed hydrolysis by reducing the silicon atom's susceptibility to nucleophilic attack. unm.edu
The solvent system plays a critical role in the kinetics of alkoxysilane hydrolysis, influencing reaction rates by affecting reactant solubility and stabilizing transition states. tandfonline.comnih.gov The rate of hydrolysis is highly dependent on factors such as solvent polarity, water concentration, and pH. tandfonline.comtandfonline.com Generally, hydrolysis is faster in polar solvents that can facilitate the stabilization of the charged intermediates characteristic of both acid- and base-catalyzed mechanisms. nih.gov The reaction order with respect to water has been observed to vary significantly, ranging from 0.8 to 4.4 depending on the specific solvent and catalyst used. tandfonline.comnih.gov
| Solvent System | General Effect on Hydrolysis Rate | Rationale |
| Aqueous Solutions | High | Water acts as both a reactant and a polar solvent, effectively stabilizing the charged transition states involved in both acid and base catalysis. nih.gov |
| Aqueous Dioxane | Variable | The order of the hydrolysis reaction with respect to water can change significantly in this mixed solvent system, indicating complex solvent-reactant interactions. tandfonline.com |
| Aqueous Alcohols (e.g., Propan-2-ol) | Moderate | While serving as a co-solvent, the alcohol can also compete in nucleophilic attack, potentially leading to transesterification. The overall rate is influenced by the water-to-alcohol ratio. tandfonline.com |
| Acetonitrile (B52724) | Moderate | As a polar aprotic solvent, acetonitrile can enhance hydrolysis rates, where the dipole moment of the alkoxysilane plays an important role. nih.govresearchgate.net |
Condensation Reactions Leading to Siloxane Linkages (Si-O-Si)
Following hydrolysis, the resulting dimethyl(4-methylphenyl)silanol intermediates are highly reactive and readily undergo condensation to form thermodynamically stable siloxane (Si-O-Si) bonds. researchgate.net This process is the basis for the formation of silicone polymers and networks.
The silanol groups produced during hydrolysis can condense with each other in a process known as self-condensation. researchgate.net This reaction involves two silanol molecules, which combine to form a disiloxane (B77578) and a molecule of water. Like hydrolysis, condensation can be catalyzed by either acids or bases. gelest.com
Acid-Catalyzed Condensation: In the presence of acid, one silanol group is protonated, forming a good leaving group (H₂O). A second, neutral silanol molecule then acts as a nucleophile, attacking the silicon atom of the protonated silanol and displacing water to form the siloxane linkage. unm.edu
Base-Catalyzed Condensation: Under basic conditions, a silanol is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks a neutral silanol molecule, forming the Si-O-Si bond and releasing a hydroxide ion. unm.edu
Acidic conditions are known to enhance hydrolysis while slowing the rate of self-condensation, allowing for a build-up of stable silanol intermediates. researchgate.netcapes.gov.br
The silanol intermediates derived from this compound can also react with other types of silicon-containing molecules in a co-condensation reaction. This is a crucial process for creating complex, functionalized silica (B1680970) materials and polymers. researchgate.net The silanol can, for example, co-condense with:
Other Silanols: Reaction with a different type of silanol results in the formation of an unsymmetrical siloxane.
Alkoxysilanes: A silanol can react with an unhydrolyzed alkoxysilane molecule. In this case, the reaction forms a siloxane bond and releases an alcohol molecule. gelest.com
Surface Silanols: The silanol can react with Si-OH groups present on the surface of materials like silica, leading to surface functionalization. acs.org
Detailed Kinetic Analysis of Siloxane Network Formation
The formation of siloxane networks from this compound proceeds through a two-step process: hydrolysis of the methoxy group to form a silanol, followed by the condensation of these silanols to form siloxane (Si-O-Si) bonds.
Hydrolysis: The initial step is the hydrolysis of the Si-OCH₃ bond, which is typically catalyzed by an acid or a base. nih.gov The reaction can be represented as: (CH₃)₂(p-CH₃C₆H₄)Si-OCH₃ + H₂O ⇌ (CH₃)₂(p-CH₃C₆H₄)Si-OH + CH₃OH
The kinetics of this hydrolysis step are influenced by several factors, including pH, water concentration, and the steric and electronic effects of the substituents on the silicon atom. mdpi.comresearchgate.net Generally, the hydrolysis rate of alkoxysilanes follows pseudo-first-order kinetics with respect to the silane (B1218182) concentration when water is in large excess. nih.gov The rate is also dependent on the catalyst concentration. researchgate.net For aryldimethylmethoxysilanes, the electron-donating nature of the p-tolyl group compared to a phenyl group can influence the electron density at the silicon center, potentially affecting the rate of nucleophilic attack by water or hydroxide ions.
Condensation: Following hydrolysis, the resulting dimethyl(4-methylphenyl)silanol molecules can undergo condensation to form a disiloxane. As a monofunctional silane in terms of hydrolyzable groups, the network formation is limited to dimers. The condensation reactions can be of two types:
Water-producing condensation: 2 (CH₃)₂(p-CH₃C₆H₄)Si-OH ⇌ (CH₃)₂(p-CH₃C₆H₄)Si-O-Si(p-CH₃C₆H₄)(CH₃)₂ + H₂O
Alcohol-producing condensation: (CH₃)₂(p-CH₃C₆H₄)Si-OH + CH₃O-Si(p-CH₃C₆H₄)(CH₃)₂ ⇌ (CH₃)₂(p-CH₃C₆H₄)Si-O-Si(p-CH₃C₆H₄)(CH₃)₂ + CH₃OH
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate |
| pH | Catalyzed by both acid and base. Minimum rate typically near pH 7. | Catalyzed by both acid and base. Minimum rate typically around pH 4-5. |
| Water/Silane Ratio | Increases with water concentration up to a certain point. | Can be influenced by water concentration, affecting the equilibrium. |
| Catalyst | Acid or base catalysts significantly increase the rate. | Acid or base catalysts significantly increase the rate. |
| Substituents | Electron-withdrawing groups generally increase the rate. Steric hindrance decreases the rate. | Steric hindrance around the silicon atom decreases the rate. |
| Temperature | Increases with temperature, following the Arrhenius equation. | Increases with temperature. |
| Solvent | The polarity and type of solvent can influence reaction rates. | The solvent can affect the solubility of reactants and intermediates. |
Electrophilic and Nucleophilic Reactivity at the Silicon Center
The silicon atom in this compound is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is fundamental to its hydrolysis and condensation reactions.
Nucleophilic Attack: The key reaction at the silicon center is nucleophilic substitution (Sₙ2@Si). In the context of hydrolysis, the nucleophile is a water molecule or a hydroxide ion. The generally accepted mechanism for nucleophilic substitution at silicon involves the formation of a pentacoordinate intermediate or transition state. nih.gov
In alkaline conditions, the potent nucleophile OH⁻ attacks the silicon atom. In acidic conditions, the methoxy group is first protonated, making it a better leaving group (methanol), and then a weaker nucleophile like water attacks the silicon center. nih.gov
The reactivity of the silicon center is modulated by its substituents:
Inductive Effects: The two methyl groups and the p-tolyl group are electron-donating, which slightly reduces the electrophilicity of the silicon atom compared to a silicon atom with more electronegative substituents.
Steric Effects: The bulky p-tolyl group and the two methyl groups create some steric hindrance around the silicon atom, which can influence the approach of the nucleophile.
Electrophilic Character: While the silicon atom itself is electrophilic, the molecule as a whole does not typically act as an electrophile in the same way as, for example, an alkyl halide in Friedel-Crafts reactions. The primary electrophilic reactivity is centered on the silicon atom undergoing nucleophilic attack.
Radical-Mediated Transformations Involving Silane Species
While the primary chemistry of this compound is ionic, radical-mediated transformations can also occur, particularly involving the C-H bonds of the methyl and tolyl groups or potentially the Si-C bond under specific conditions.
The 4-methylphenyl (p-tolyl) group can be a site for radical reactions. For instance, the benzylic hydrogens of the methyl group on the aromatic ring are susceptible to hydrogen atom abstraction to form a stable benzyl-type radical. However, literature specifically detailing the radical-mediated transformations of this compound is scarce.
General principles of radical chemistry of organosilanes suggest that silyl (B83357) radicals (R₃Si•) can be generated from hydrosilanes (R₃SiH) and participate in various reactions. organic-chemistry.org Although this compound is not a hydrosilane, radical reactions could potentially be initiated at the tolyl substituent. For example, silyl radicals are known to activate alkyl halides through halogen-atom abstraction. nih.gov
Polymerization Mechanisms Involving this compound
As a monofunctional alkoxysilane, this compound itself does not form a polymer chain but is limited to the formation of a dimer, bis(dimethyl(4-methylphenyl)silyl) ether. However, it can be co-polymerized with di- or trifunctional silanes to act as a chain terminator, controlling the molecular weight of the resulting polysiloxane. The following sections discuss the mechanistic aspects relevant to its involvement in polymerization processes.
Lewis acids like ferric chloride (FeCl₃) can act as catalysts for the hydrolysis and condensation of alkoxysilanes. The mechanism involves the coordination of the Lewis acid to the oxygen atom of the methoxy group, which increases the electrophilicity of the silicon atom and facilitates nucleophilic attack by water.
Proposed Mechanism with FeCl₃:
Activation of the Silane: (CH₃)₂(p-CH₃C₆H₄)Si-OCH₃ + FeCl₃ → (CH₃)₂(p-CH₃C₆H₄)Si-O(→FeCl₃)CH₃
Nucleophilic Attack: The activated complex is then more susceptible to hydrolysis. (CH₃)₂(p-CH₃C₆H₄)Si-O(→FeCl₃)CH₃ + H₂O → (CH₃)₂(p-CH₃C₆H₄)Si-OH + CH₃OH + FeCl₃
Condensation: FeCl₃ can also catalyze the condensation step by coordinating to the hydroxyl group of the silanol, making it a better leaving group.
While specific studies on the FeCl₃-catalyzed polymerization of this compound were not found, research on the FeCl₃-catalyzed polymerization of other monomers, such as 3-hexylthiophene, suggests that a radical cation mechanism could also be plausible, where FeCl₃ acts as an oxidant. researchgate.net However, for alkoxysilane polymerization, the Lewis acid catalytic pathway is more commonly cited.
Monitoring the kinetics of reactions involving this compound can provide valuable insights into the reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) and Gas Chromatography (GC) are powerful tools for this purpose. researchgate.net
¹H NMR: Can be used to follow the disappearance of the methoxy protons and the appearance of methanol protons during hydrolysis.
²⁹Si NMR: Is particularly useful for identifying the different silicon species in the reaction mixture, such as the starting silane, the silanol intermediate, and the final disiloxane product.
GC: Can be used to quantify the concentration of reactants and volatile products over time, allowing for the determination of reaction rates.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the energetics and structures of transition states in chemical reactions. nih.gov For the hydrolysis and condensation reactions of this compound, computational studies could provide valuable information about the reaction mechanism at a molecular level.
Transition State Analysis:
Hydrolysis: DFT calculations can be used to model the pentacoordinate transition state formed during the nucleophilic attack of water on the silicon atom. The energy barrier for this transition state determines the rate of the hydrolysis reaction. mdpi.com
Condensation: Similarly, the transition states for the water-producing and alcohol-producing condensation reactions can be computationally modeled to understand their relative energy barriers and the factors that influence them.
Thermodynamic Parameters: Computational studies can also be used to calculate thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of activation.
Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for the reaction to occur.
Entropy of Activation (ΔS‡): Reflects the change in disorder in going from the reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state, which is typical for associative mechanisms like Sₙ2@Si.
While specific computational studies on the transition state energetics for this compound polymerization were not found in the literature, studies on similar organoalkoxysilanes have shown the utility of this approach in elucidating reaction mechanisms. nih.gov For example, computational investigations have highlighted the role of solvent molecules in stabilizing transition states. mdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques in Dimethylmethoxy 4 Methylphenyl Silane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural analysis of Dimethylmethoxy(4-methylphenyl)silane. Through the examination of various nuclei such as ¹H, ¹³C, and ²⁹Si, detailed insights into the molecular framework, connectivity, and electronic environment can be obtained.
Proton (¹H) NMR spectroscopy provides precise information about the hydrogen atoms within a molecule, allowing for the confirmation of its structure and the monitoring of chemical transformations. In this compound, the different proton environments give rise to distinct signals in the ¹H NMR spectrum.
The expected chemical shifts (δ) in a ¹H NMR spectrum of this compound are as follows:
Aromatic Protons: The protons on the p-substituted phenyl ring typically appear as two doublets in the downfield region, approximately between 7.0 and 7.5 ppm. The protons ortho to the silicon atom are expected at a slightly different chemical shift than the protons meta to the silicon atom due to the electronic effects of the silyl (B83357) group.
Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will produce a sharp singlet, typically in the range of 3.4-3.6 ppm.
Phenyl-Methyl Protons (-C₆H₄-CH₃): The three protons of the methyl group attached to the phenyl ring will also appear as a singlet, generally around 2.3-2.4 ppm.
Silicon-Methyl Protons (Si-(CH₃)₂): The six protons of the two methyl groups directly attached to the silicon atom are equivalent and will produce a singlet in the upfield region, typically between 0.2 and 0.4 ppm.
By integrating the area under each peak, the ratio of the number of protons in each environment can be confirmed, further validating the structure. Furthermore, ¹H NMR is instrumental in monitoring reaction progress, for instance, in the synthesis of this compound, by observing the appearance of product peaks and the disappearance of reactant signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to Si) | ~7.3-7.5 | Doublet | 2H |
| Aromatic (meta to Si) | ~7.1-7.2 | Doublet | 2H |
| Methoxy (-OCH₃) | ~3.4-3.6 | Singlet | 3H |
| Phenyl-Methyl (-CH₃) | ~2.3-2.4 | Singlet | 3H |
| Silicon-Methyl (Si-(CH₃)₂) | ~0.2-0.4 | Singlet | 6H |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.
The expected chemical shifts in the ¹³C NMR spectrum are:
Aromatic Carbons: The carbons of the 4-methylphenyl group will have distinct signals. The ipso-carbon attached to the silicon atom is expected around 138-140 ppm. The carbon bearing the methyl group is anticipated around 139-141 ppm. The other aromatic carbons will resonate in the typical aromatic region of 128-135 ppm.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the range of 50-52 ppm.
Phenyl-Methyl Carbon (-CH₃): The methyl carbon attached to the phenyl ring will have a signal around 21-22 ppm.
Silicon-Methyl Carbons (Si-(CH₃)₂): The carbons of the two methyl groups attached to the silicon atom will give a signal in the upfield region, typically between -2 and 0 ppm.
¹³C NMR is crucial for confirming the carbon framework and can be used in stereochemical assignments in more complex organosilane structures.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-Si) | ~138-140 |
| Aromatic (C-CH₃) | ~139-141 |
| Aromatic (CH) | ~128-135 |
| Methoxy (-OCH₃) | ~50-52 |
| Phenyl-Methyl (-CH₃) | ~21-22 |
| Silicon-Methyl (Si-(CH₃)₂) | ~ -2 to 0 |
Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique that directly probes the silicon nucleus, providing valuable information about its local chemical environment, including the nature and number of substituents. The chemical shift of the ²⁹Si nucleus is sensitive to the electronic effects of the groups attached to it. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift will be influenced by the presence of two methyl groups, one methoxy group, and one 4-methylphenyl group. Based on data for similar structures, the ²⁹Si chemical shift is expected to be in the range of -5 to -20 ppm relative to tetramethylsilane (TMS). rsc.orgrsc.org Theoretical calculations and empirical data for a range of methylmethoxysilanes support the understanding of how substituents influence these shifts. unige.ch
For more complex organosilane structures or for unambiguous assignment of ¹H and ¹³C signals, advanced multi-dimensional NMR techniques are employed. These include:
COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between coupled protons, helping to identify adjacent protons in the molecular structure. For this compound, it would confirm the coupling between the ortho and meta protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These 2D techniques correlate the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ²⁹Si. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and piecing together the molecular framework by observing long-range couplings, for example, from the silicon-methyl protons to the ipso-carbon of the phenyl ring.
These advanced methods are crucial for the complete and unambiguous structural determination of novel or complex organosilanes.
When organosilanes like this compound are used to functionalize surfaces, such as silica (B1680970) nanoparticles, solid-state NMR (ssNMR) spectroscopy becomes an essential characterization tool. benthamdirect.comresearchgate.net ssNMR can provide detailed information about the structure, bonding, and dynamics of the organosilane once it is immobilized on a solid support.
²⁹Si CP/MAS NMR: Cross-Polarization Magic-Angle Spinning (CP/MAS) ²⁹Si NMR is used to study the silicon environments on the surface. It can distinguish between the silicon atoms of the silica substrate (Q sites) and the silicon atoms of the grafted organosilane (T sites, if one organic group is attached to a silicon with three oxygen links to the surface). nih.govnih.gov The technique can also provide information on the degree of condensation of the silane (B1218182) with the surface silanols. researchgate.netacs.org
¹³C CP/MAS NMR: This technique is used to confirm the presence and integrity of the organic functional groups (the 4-methylphenyl and methyl groups) on the surface after grafting.
¹H MAS NMR: Provides information about the proton environments on the surface, including residual silanols on the silica and the protons of the grafted organosilane.
Advanced 2D solid-state NMR techniques, such as ²⁹Si-²⁹Si correlation experiments, can be used to probe the connectivity between different silicon sites on the surface, providing insights into the spatial distribution and polymerization of the organosilane layer. acs.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary and are essential for the characterization of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The key expected IR absorption bands for this compound include:
Si-O-C Stretching: Strong absorptions are expected in the region of 1080-1100 cm⁻¹ for the asymmetric stretching of the Si-O-C bond.
Si-C Stretching: The stretching vibration of the Si-C bond (both Si-methyl and Si-phenyl) typically appears in the region of 700-850 cm⁻¹.
Aromatic C-H Stretching: These vibrations are observed above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching of the methyl groups will be found in the 2850-2960 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the phenyl ring are expected in the 1400-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the key expected Raman signals would include:
Symmetric Si-C Stretching: This vibration often gives a strong signal in the Raman spectrum.
Aromatic Ring Breathing Modes: The symmetric vibrations of the phenyl ring, such as the ring breathing mode around 1000 cm⁻¹, are typically strong in the Raman spectrum. jkps.or.krjkps.or.kr
C-H Stretching Vibrations: Both aromatic and aliphatic C-H stretches are also observable.
Together, IR and Raman spectroscopy provide a comprehensive vibrational fingerprint of this compound, confirming the presence of all its key functional groups and providing insights into its molecular structure. nih.govresearchgate.net
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H | Stretching | >3000 | >3000 |
| Aliphatic C-H | Stretching | 2850-2960 | 2850-2960 |
| Aromatic C=C | Stretching | 1400-1600 | 1400-1600 |
| Si-O-C | Asymmetric Stretch | 1080-1100 | Weak |
| Si-C | Stretching | 700-850 | Strong |
| Phenyl Ring | Breathing | Weak | ~1000 |
Vibrational Analysis of Silane Functional Groups
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups within the this compound molecule. The spectrum is characterized by a series of absorption bands corresponding to the specific vibrational modes of its atomic bonds.
The Si-CH₃ group is readily identifiable by a strong, sharp absorption band at approximately 1260 cm⁻¹ due to symmetric deformation, along with strong bands in the 865-750 cm⁻¹ range corresponding to Si-C stretching and CH₃ rocking vibrations. gelest.comresearchgate.net The presence of the p-substituted phenyl ring attached to the silicon atom gives rise to several characteristic bands. These include C-H stretching vibrations of the aromatic ring typically found between 3100 and 3000 cm⁻¹, in-ring C=C stretching vibrations around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹, and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. researchgate.netlibretexts.org
The methoxy group (Si-O-CH₃) is characterized by stretching vibrations of the Si-O-C linkage. The asymmetric Si-O-C stretch appears as a very strong band in the 1197-1079 cm⁻¹ region. acs.org The disappearance or shifting of this band is a key indicator of hydrolysis reactions.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Aliphatic C-H (in CH₃) | Stretching | 2850-3000 | Medium-Strong |
| Si-CH₃ | Symmetric Deformation | ~1260 | Strong, Sharp |
| Aromatic C=C | In-ring Stretching | 1600-1400 | Medium-Variable |
| Si-O-C (Methoxy) | Asymmetric Stretching | 1197-1079 | Strong |
| Si-C (Phenyl & Methyl) | Stretching / Rocking | 865-750 | Strong |
This table is a compilation of typical frequency ranges for the specified functional groups based on established spectroscopic data for organosilanes. gelest.comresearchgate.netresearchgate.netlibretexts.orgacs.org
Real-Time Monitoring of Polymerization Processes via IR
In-situ infrared spectroscopy is a powerful technique for real-time monitoring of polymerization reactions involving alkoxysilanes like this compound, particularly in sol-gel processes. nih.gov This method allows for the tracking of reaction kinetics by observing changes in the IR spectrum over time. acs.orgnih.gov
During hydrolysis and condensation reactions, the concentration of reactants, intermediates, and products changes continuously. By positioning an attenuated total reflectance (ATR) or transmission IR probe directly within the reaction vessel, spectra can be collected at regular intervals without disturbing the system. csic.es
The key spectral changes monitored during the sol-gel process of an alkoxysilane are:
Disappearance of Reactant Bands: The hydrolysis of the Si-OCH₃ group is observed by the decreasing intensity of the characteristic Si-O-C stretching band (around 1197-1079 cm⁻¹). acs.org
Appearance of Intermediate Bands: The formation of silanol (B1196071) (Si-OH) intermediates is indicated by the appearance of a broad band in the 3690 cm⁻¹ (free Si-OH) and 950-810 cm⁻¹ regions. gelest.com
Appearance of Product Bands: The subsequent condensation reaction, where silanol groups react to form siloxane bonds (Si-O-Si), is confirmed by the growth of a new, strong, and broad absorption band between 1130-1000 cm⁻¹. researchgate.net
This real-time data provides quantitative information on reaction rates and conversion, enabling precise control over the polymerization process to achieve desired material properties. acs.orgnih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. Upon ionization in the mass spectrometer, typically via electron impact (EI), the molecule forms a molecular ion (M⁺·) whose mass-to-charge ratio (m/z) confirms the compound's molecular weight.
The molecular ion of this compound is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. libretexts.org The analysis of these fragments provides a "fingerprint" that helps to confirm the molecular structure. fiveable.me
Common fragmentation pathways for this compound are expected to involve the cleavage of the bonds attached to the silicon atom:
Loss of a Methyl Radical (·CH₃): A common fragmentation is the loss of one of the methyl groups, resulting in a prominent peak at [M-15]⁺.
Loss of a Methoxy Radical (·OCH₃): Cleavage of the Si-O bond can lead to the loss of the methoxy group, producing a fragment at [M-31]⁺.
Loss of the Tolyl Group: The cleavage of the Si-C bond of the phenyl ring can result in a fragment corresponding to the loss of the tolyl group [M-91]⁺ or the formation of a tolyl cation at m/z 91. The fragment at m/z 91, corresponding to [C₇H₇]⁺, is often very intense in the mass spectra of compounds containing a benzyl or tolyl moiety, as it can rearrange to the highly stable tropylium ion. youtube.comyoutube.com
Rearrangements: Silyl-containing ions can undergo various rearrangement processes, further complicating the spectrum but also providing additional structural information. nih.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound (M.W. = 180.32)
| m/z | Ion Formula | Identity / Origin |
|---|---|---|
| 180 | [C₁₀H₁₆OSi]⁺· | Molecular Ion (M⁺·) |
| 165 | [C₉H₁₃OSi]⁺ | [M - CH₃]⁺ |
| 149 | [C₁₀H₁₃Si]⁺ | [M - OCH₃]⁺ |
| 135 | [C₈H₁₁Si]⁺ | [M - OCH₃ - CH₂]⁺ (via rearrangement) |
| 91 | [C₇H₇]⁺ | Tolyl cation, rearranges to Tropylium ion |
This table presents plausible fragmentation patterns based on the general principles of mass spectrometry for aromatic and organosilane compounds. libretexts.orglibretexts.orgmetwarebio.com
X-ray Diffraction (XRD) for Crystalline Structure and Morphology
X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, which may be a liquid or a low-melting solid at room temperature, single-crystal XRD analysis would require growing a suitable crystal, often at low temperatures.
If a single crystal can be obtained, XRD analysis provides a wealth of structural data, including:
Crystal System and Space Group: It identifies the fundamental symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Unit Cell Dimensions: It measures the precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: It determines the exact position (x, y, z coordinates) of each atom within the unit cell.
Bond Lengths and Angles: From the atomic coordinates, precise bond lengths (e.g., Si-C, Si-O) and angles can be calculated, confirming the molecular geometry.
Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal lattice and identifies any significant intermolecular forces, such as van der Waals interactions or weak hydrogen bonds.
Thermogravimetric Analysis (TGA) for Decomposition Pathways and Volatilization Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). TGA provides critical information about the thermal stability, decomposition profile, and volatilization characteristics of this compound.
A typical TGA experiment involves heating a small amount of the sample at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, known as the DTG (Differential Thermogravimetric) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur. interoncof.cominteroncof.com
For an organosilicon compound, the TGA curve can reveal a multi-stage degradation process: interoncof.com
Volatilization: An initial weight loss at lower temperatures may correspond to the evaporation of the compound itself if it has a sufficiently high vapor pressure, or the loss of any residual solvents or moisture.
Initial Decomposition: The first major decomposition stage often involves the cleavage of the weakest bonds. For phenyl- and methoxy-silanes, this could involve the scission of Si-C or Si-O bonds, leading to the loss of organic side groups like methane, benzene, or methanol (B129727). dtic.mil The thermal decomposition of phenylsilanes can proceed via free-radical mechanisms. dtic.mil
Secondary Decomposition and Char Formation: At higher temperatures, further degradation of the remaining structure occurs. In an inert atmosphere, this can lead to the formation of a stable char, often composed of silicon carbide (SiC) or silicon oxycarbide (SiOC) residues. mdpi.com The percentage of residue at the end of the experiment is a measure of the char yield.
The thermal stability of silicone-based materials is generally high, but the specific decomposition temperatures are influenced by the nature of the organic substituents. mdpi.comnih.gov Phenyl groups tend to increase thermal stability compared to purely aliphatic groups.
Table 3: Illustrative TGA Decomposition Stages for Organosilicon Materials
| Temperature Range (°C) | Event | Associated Mass Loss |
|---|---|---|
| < 250 °C | Evaporation of volatiles / moisture | Minor |
| 250 - 450 °C | Primary decomposition of organic groups | Significant |
This table provides a generalized representation of thermal events for organosilicon materials based on typical TGA data. interoncof.cominteroncof.com
Computational and Theoretical Studies in Dimethylmethoxy 4 Methylphenyl Silane Chemistry
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of modern chemical research. These first-principles approaches solve the electronic Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of chemical properties can be derived.
Investigation of Electronic Structure and Reactivity Predictions
The electronic structure of Dimethylmethoxy(4-methylphenyl)silane governs its fundamental chemical behavior. Methods like DFT, using functionals such as B3LYP, are employed to optimize the molecule's three-dimensional geometry and to calculate its electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Analysis of the molecular electrostatic potential (MEP) map reveals the distribution of charge across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the oxygen atom of the methoxy (B1213986) group and the region around the silicon atom are expected to show distinct electronic characteristics, influencing how the molecule interacts with other reagents. These calculations help predict sites susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for its reaction mechanisms. For instance, the nucleophilic character of silicon sites in silanes is a key factor in their reaction energetics.
Table 1: Hypothetical Electronic Properties of this compound (Calculated via DFT) This table is illustrative and provides example data for demonstration purposes.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -0.8 eV | Indicates energy of the lowest energy unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |
| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule, influencing intermolecular forces. |
| Ionization Potential | 6.8 eV | The energy required to remove an electron, predicting susceptibility to oxidation. |
| Electron Affinity | 0.5 eV | The energy released when an electron is added, predicting susceptibility to reduction. |
Prediction of Spectroscopic Parameters and Conformational Analysis
Quantum chemical calculations are highly effective in predicting spectroscopic data, which is essential for structural elucidation. By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups, such as Si-O, Si-C, and C-H bonds.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) can be accurately predicted. These calculations involve determining the magnetic shielding tensors for each nucleus within the molecule's computed electronic environment.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table is illustrative and provides example data for demonstration purposes.
| Parameter | Predicted Value | Assignment/Note |
| IR Frequency | 2965 cm⁻¹ | C-H stretch (methyl groups) |
| 1080 cm⁻¹ | Si-O-C asymmetric stretch | |
| 815 cm⁻¹ | Si-C stretch | |
| ¹H NMR Shift | 7.5 ppm | Aromatic protons (ortho to Si) |
| 3.6 ppm | Methoxy protons (-OCH₃) | |
| 0.3 ppm | Si-Methyl protons (-Si(CH₃)₂) | |
| ¹³C NMR Shift | 138 ppm | Aromatic C (ipso to |
Advanced Applications and Functionalization in Materials Science and Engineering
Role as a Precursor in Polymer Synthesis and Modification
The unique structure of Dimethylmethoxy(4-methylphenyl)silane makes it an essential precursor in the synthesis and modification of various polymers, particularly those within the organosilicon family. It is utilized to impart specific properties such as thermal stability and radiation resistance to the final polymeric materials. cfmats.com
This compound serves as a fundamental raw material and intermediate in the synthesis of specialized organosilicon polymers. cfmats.comht-chem.com It is a monomer used in polymerization processes to create polymers with enhanced characteristics compared to conventional silicones. cfmats.com The general synthesis of organosilicon polymers involves the hydrolysis and polycondensation of silane (B1218182) precursors like this compound. wiley-vch.de The incorporation of the methylphenyl group into the polymer backbone can improve properties such as heat resistance and oxidation resistance. cfmats.com Research has shown that silane copolymers containing aromatic groups, such as the phenyl group, can exhibit unique photochemical and photophysical behaviors. capes.gov.br The compound is a key ingredient for producing phenyl-containing silicone resins and other organosilicon derivatives that possess special mechanical and chemical properties. cfmats.comht-chem.com
This silane is a primary raw material for the synthesis of methyl phenyl silicone oils and specialty resins. cfmats.commade-in-china.commade-in-china.com The introduction of phenyl groups into the siloxane polymer chain alters the material's properties significantly. Phenyl methyl silicone oils demonstrate superior performance across a wide range of temperatures (-70 to 300°C) when compared to standard dimethyl silicone oils. siliconeoil.net They also exhibit enhanced lubricity, a low volatility, and good miscibility with various organic resins. siliconeoil.net this compound is specifically used as a raw material for branched methyl and phenyl silicone oils, contributing to these desirable characteristics. made-in-china.commade-in-china.com
A significant application of this compound is its role as a crosslinking agent in polymeric systems. made-in-china.comsdyingrui.cnhengdasilane.com Crosslinkers create covalent bonds between polymer chains, which enhances mechanical strength, thermal stability, and chemical resistance. hengdasilane.com This silane is particularly effective as a crosslinker for silicone rubbers. It is used for both room temperature vulcanized (RTV) silicone rubber and high-temperature vulcanized (HTV) methyl phenyl silicone rubbers. cfmats.commade-in-china.commade-in-china.com In these applications, the methoxy (B1213986) group on the silane hydrolyzes to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the polymer chains, forming a stable, crosslinked network.
Table 1: Applications of this compound as a Crosslinking Agent
| Application Area | Polymer System | Function | Reference |
| Rubber Vulcanization | Room Temperature Vulcanized (RTV) Silicone Rubber | Forms crosslinks at ambient conditions to cure the rubber. | made-in-china.commade-in-china.com |
| Rubber Vulcanization | High-Temperature Vulcanized (HTV) Silicone Rubber | Induces crosslinking at elevated temperatures for robust materials. | cfmats.com |
| General Polymer Modification | Various Polymers | Improves mechanical strength, elasticity, and thermal resistance. | hengdasilane.com |
Interfacial Adhesion and Surface Modification Strategies
The dual reactivity of this compound allows it to function as a bridge between different material phases, making it invaluable for surface modification and improving interfacial adhesion in composites and coatings.
This compound is used as a surface treatment agent for materials like fiberglass and as an external treatment for reinforced plastic laminates. made-in-china.commade-in-china.com Such treatments lead to significant improvements in the final product's mechanical strength, heat resistance, and moisture resistance. made-in-china.commade-in-china.com In paints and coatings, it functions as an adhesion promoter, enhancing the bond between the coating and the substrate. cfmats.combrb-international.com
Table 2: Functions as a Silane Coupling Agent
| Application | Substrate/Filler | Matrix/Resin | Improved Properties | Reference |
| Composites | Fiberglass | Plastic Laminates | Mechanical Strength, Heat Resistance, Moisture Resistance | made-in-china.commade-in-china.com |
| Coatings | Various Substrates | Paints, Coatings | Adhesion | cfmats.combrb-international.com |
| Adhesives & Sealants | Various Surfaces | Adhesives, Sealants | Adhesion Promotion | cfmats.com |
| General Composites | Inorganic Fillers | Organic Resins | Interfacial Adhesion, Stress Transfer, Dispersibility | ohi-s.comshinetsusilicone-global.comshinetsusilicones.com |
Surface functionalization is a key strategy to enhance the performance of composite materials by improving the dispersion of fillers and their interaction with the polymer matrix. mdpi.comunileoben.ac.at Silanes are highly effective for the surface modification of inorganic fillers and nanomaterials due to their ability to form covalent bonds with surface hydroxyl groups. nih.govpsu.edu
This compound can be used to treat the surface of inorganic fillers. made-in-china.commade-in-china.com The process involves the hydrolysis of the methoxy group to a reactive silanol, which then condenses with hydroxyls present on the filler's surface (e.g., Si-OH on silica). psu.edu This reaction grafts the silane onto the filler. The attached methylphenyl group modifies the surface energy of the filler, typically making it more hydrophobic and organophilic. shinetsusilicones.com This change in surface chemistry prevents the agglomeration of filler particles and promotes better dispersion within an organic polymer matrix, which is crucial for achieving enhanced mechanical and barrier properties in the final composite. mdpi.comunileoben.ac.at This strategy is applied to a range of materials from conventional fillers like fiberglass to advanced nanomaterials. made-in-china.commade-in-china.commdpi.com
Development of Functional Coatings and Adhesion Promoters
There is no specific research data available detailing the use of this compound for the development of functional coatings or as an adhesion promoter. Generally, organofunctional silanes are employed in this capacity to couple organic polymers to inorganic substrates, enhancing adhesion and durability. The methoxy group on a silane would be expected to hydrolyze to form reactive silanols that can bond with a substrate, while the organofunctional group (in this case, the 4-methylphenyl group) would interact with the polymer matrix. However, specific studies quantifying the performance of this compound in these applications have not been identified.
Catalytic Applications and Catalyst Support Immobilization
Information regarding the catalytic applications of this compound, either as a catalyst itself or for the immobilization of catalysts onto a support, is not present in the available scientific literature. While silanes are used to modify the surface of catalyst supports, creating a stable platform for catalytic metals, the specific use of this compound for such purposes has not been reported.
Integration into Specialized Materials Systems
There is a significant lack of published research on the incorporation of this compound into the following specialized material systems:
High-Performance Elastomers and Rubbers
No studies were found that describe the use of this compound as a coupling agent, crosslinker, or modifier in high-performance elastomers and rubbers.
Electronic Encapsulation and Packaging Materials
Specific data on the integration of this compound into electronic encapsulation and packaging materials is not available. Phenyl-containing silanes are sometimes used in these applications to improve thermal stability and refractive index, but there are no specific reports for this compound.
Advanced Aerospace and High-Temperature Materials
The role and performance benefits of incorporating this compound in advanced aerospace and high-temperature materials have not been documented in accessible research.
Emerging Research Frontiers and Future Directions for Dimethylmethoxy 4 Methylphenyl Silane
Biomedical Applications and Biocompatible Surface Engineering
The ability to control interactions between synthetic materials and biological systems is a cornerstone of modern biomedical engineering. Dimethylmethoxy(4-methylphenyl)silane is emerging as a valuable tool for surface modification to enhance biocompatibility. The inherent hydrophobicity of materials like poly(dimethylsiloxane) (PDMS), widely used in microfluidics and medical devices, can be unfavorable for cell culture, often leading to poor cell adhesion and viability. nih.gov
Researchers are exploring the use of silane (B1218182) chemistry to address this challenge. By creating self-assembled monolayers (SAMs), compounds like this compound can covalently bond to hydroxylated surfaces, altering their properties. The tolyl (4-methylphenyl) group can influence the surface energy and protein adsorption characteristics, potentially creating more favorable environments for cell attachment and growth. While direct studies on this compound are nascent, research on analogous silanes such as (3-aminopropyl)triethoxysilane (APTES) demonstrates the power of this approach. nih.gov Covalent immobilization of extracellular matrix proteins like collagen onto silanized surfaces has been shown to create robust platforms for long-term cell culture, promoting cell adhesion, proliferation, and even guiding differentiation of stem cells. nih.gov
Future research is anticipated to focus on leveraging the specific properties of the tolyl group in this compound to fine-tune surface properties for specific biomedical applications, including:
Medical Implants: Creating coatings that reduce immune response and promote integration with surrounding tissue.
Biosensors: Functionalizing sensor surfaces to improve the capture efficiency and stability of target biomolecules.
Microfluidic Devices: Engineering channel surfaces to control cell adhesion and fluid flow for advanced cell-based assays. nih.gov
Applications in Energy Conversion and Storage Technologies
The quest for more efficient and durable energy technologies is driving innovation in materials science. Organosilanes are being investigated for their potential to enhance the performance of devices such as batteries and solar cells. The stability of the silicon-oxygen and silicon-carbon bonds makes silane-derived materials promising for applications requiring long-term operational stability.
In the context of energy storage, particularly lithium-ion batteries, silanes can be used as electrolyte additives or as surface coating agents for electrodes. While research on this compound is still in early stages, related methyl phenyl siloxane structures are known to offer good thermal stability. google.com This property is critical for improving the safety and lifespan of batteries, where electrolytes can degrade at high operating temperatures.
Furthermore, silanes are used to treat filler materials, such as silica (B1680970), that are incorporated into polymer composites for various applications. nih.gov In energy technologies, functionalized nanoparticles can improve the mechanical and thermal properties of components like separators or packaging materials. The tolyl group in this compound could offer specific advantages in terms of compatibility with aromatic polymer matrices or other components in energy devices.
Future research directions include:
Electrolyte Formulation: Investigating this compound as a co-solvent or additive to improve the thermal and electrochemical stability of battery electrolytes.
Electrode Surface Modification: Applying coatings derived from this silane to protect electrode materials from degradation and enhance charge transfer kinetics.
High-Performance Dielectrics: Synthesizing polysiloxane networks with high thermal stability for use in high-voltage capacitors and other electronic components. google.com
Environmental Remediation and Sustainable Materials Development
Silane-based materials offer significant promise for addressing environmental challenges, particularly in water treatment and the development of sustainable materials. The ability of this compound to form hydrophobic surfaces is a key attribute for these applications.
By grafting this silane onto the surface of materials like sand, ceramics, or polymer membranes, it is possible to create highly water-repellent (superhydrophobic) coatings. These surfaces are being explored for:
Oil-Water Separation: Designing membranes and filters that allow water to pass through while effectively repelling and separating oil, offering a more efficient method for cleaning up oil spills and treating industrial wastewater.
Self-Cleaning Surfaces: Creating coatings for infrastructure or solar panels that repel water and carry away dust and dirt, reducing the need for chemical cleaning agents.
In the realm of sustainable materials, silanes are used as coupling agents in composites made from natural fibers and recycled polymers. By improving the interfacial adhesion between the filler and the polymer matrix, these composites can achieve enhanced mechanical properties, making them viable alternatives to traditional materials. The chemical structure of this compound suggests it could be an effective coupling agent, particularly in composites containing aromatic polymers.
Development of Novel Functional Derivatives for Smart Materials
Smart materials, which respond to external stimuli such as light, heat, or chemical changes, are at the forefront of materials innovation. This compound serves as a versatile building block for synthesizing novel functional polymers and materials with tailored properties. cfmats.com
The methoxy (B1213986) group on the silicon atom provides a reactive site for polymerization, typically through hydrolysis and condensation reactions, leading to the formation of stable polysiloxane backbones (Si-O-Si). cnrs.fr The presence of the methyl and tolyl groups on the silicon atom allows for precise control over the properties of the resulting polymer. For instance, the bulky tolyl group can influence the polymer's chain flexibility, thermal stability, and refractive index.
Researchers can synthesize a variety of functional derivatives by chemically modifying the tolyl group or by co-polymerizing this compound with other functional silane monomers. cnrs.fr This approach opens the door to creating:
Photoresponsive Materials: By incorporating photochromic molecules into the polymer structure.
Thermoresponsive Polymers: By designing polymers that undergo phase transitions at specific temperatures.
Chemosensors: By attaching receptor molecules that can selectively bind to target analytes.
The synthesis of polysilphenylenesiloxanes, which contain phenyl groups in the polymer backbone, is an area of active research due to their high thermal stability and desirable elastomeric properties. cnrs.fr
| Potential Functional Derivative | Stimulus | Potential Application |
| Azobenzene-modified Polysiloxane | Light | Optical data storage, smart textiles |
| Spiropyran-grafted Silane | Light/Heat | Photo-switchable coatings |
| Polymer with Liquid Crystal Moieties | Temperature/Electric Field | Displays, smart windows |
Integrated Computational and Experimental Approaches for Material Design
The development of new materials is increasingly being accelerated by the integration of computational modeling with experimental synthesis and characterization. researchgate.net Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide powerful tools for predicting the properties and behavior of molecules like this compound and the materials derived from it. anadolu.edu.trresearchgate.net
Computational approaches can be used to:
Predict Molecular Properties: Calculate electronic structure, bond energies, and reactivity, offering insights into how the molecule will behave in chemical reactions. nih.gov
Simulate Polymerization: Model the hydrolysis and condensation reactions to understand how different reaction conditions might affect the final polymer structure and molecular weight.
Model Material Performance: Simulate the interaction of silane-modified surfaces with other molecules, such as water or proteins, to predict biocompatibility or hydrophobicity. researchgate.net
Guide Experimental Design: Theoretical calculations can help researchers identify the most promising chemical structures and synthesis routes before undertaking time-consuming and expensive laboratory work. anadolu.edu.tr
For example, DFT calculations can be used to determine the optimized molecular geometry and predict spectroscopic signatures (like IR and NMR spectra), which can then be compared with experimental data to confirm the structure of newly synthesized compounds. anadolu.edu.tr MD simulations can model the self-assembly of silane molecules on a surface or the dynamic behavior of a polymer chain, providing insights that are difficult to obtain through experiments alone. researchgate.net This synergistic relationship between computation and experimentation is crucial for the rational design of next-generation materials based on this compound.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Dimethylmethoxy(4-methylphenyl)silane?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, NMR (400 MHz, Chloroform-) and NMR (101 MHz, Chloroform-) can resolve methyl, methoxy, and aromatic proton signals. Compare observed chemical shifts with reference data for analogous silanes (e.g., 4-methylphenyl((4-methylphenylsulfinyl)ethenyl)silane) to validate assignments . Infrared (IR) spectroscopy can further confirm Si-O-C and Si-CH bonds via absorption bands at 1050–1100 cm (Si-O) and 1250–1280 cm (Si-CH).
Q. How should hydrolysis conditions be standardized for preparing silane-based primers with this compound?
- Methodological Answer : Hydrolysis parameters (pH, time, solvent ratio) must be optimized. For instance, adjust the pH to 4.1 using acetic acid and allow 23 hours of hydrolysis at room temperature in a 95:5 ethanol-water mixture. This ensures complete methoxy group conversion to silanol (-Si-OH) while minimizing premature condensation . Monitor hydrolysis progress via FTIR by tracking the disappearance of Si-OCH peaks.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow hazard codes (e.g., Xi for irritant) and safety guidelines:
- Use fume hoods to avoid inhalation (risk code R36/37/38).
- Wear nitrile gloves and safety goggles (S26, S36/37/39).
- Store in dark, airtight containers to prevent degradation .
Advanced Research Questions
Q. How can factorial design optimize silane film formation for corrosion protection?
- Methodological Answer : Apply a 2 factorial design to evaluate variables like silane concentration (V2) and silane ratio (V1). For hybrid films, a silane concentration of 1–5 vol.% and a molar ratio (e.g., APTES:GPTMS = 1:1 to 1:3) are typical. Validate models using coefficients of determination (R > 0.8) and response surface methodology to identify interactions (e.g., contact angle vs. concentration) .
Q. How should researchers address contradictory findings in optimal silane concentrations for zirconia surface modification?
- Methodological Answer : Conduct comparative studies using controlled formulations (e.g., EP1: 1.0% MPS + 0% BTSE; EP2: 1.0% MPS + 0.5% BTSE; EP3: 1.0% MPS + 1.0% BTSE). Test bond strength via microtensile testing and analyze failure modes (adhesive vs. cohesive). Conflicting results may arise from differences in hydrolysis time or substrate pretreatment (e.g., grit-blasting distance) .
Q. What statistical approaches resolve data variability in wettability studies of silane-coated surfaces?
- Methodological Answer : Use ANOVA to assess the significance of variables (e.g., silane ratio, hydrolysis time). For contact angle data, apply a central composite design (CCD) to model non-linear relationships. Ensure reliability by replicating experiments (n ≥ 5) and reporting confidence intervals (e.g., 95% CI for contact angle ±2°) .
Key Recommendations
- Cross-validate structural data using multiple techniques (NMR, IR, XPS).
- Report experimental uncertainties (e.g., ±SD in contact angle measurements) to enhance reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
